Neurokinin A TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

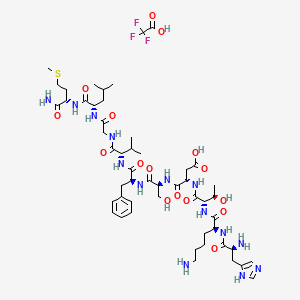

C52H81F3N14O16S |

|---|---|

Molecular Weight |

1247.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H80N14O14S.C2HF3O2/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30;3-2(4,5)1(6)7/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69);(H,6,7)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+;/m1./s1 |

InChI Key |

CPQMHLIZWAQHOV-LEUAYMAXSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Neurokinin A TFA: A Technical Guide to its Discovery, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant role in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission. Its biological effects are primarily mediated through the neurokinin-2 (NK2) receptor. This technical guide provides a comprehensive overview of the discovery of Neurokinin A, a detailed examination of its chemical synthesis with a focus on the trifluoroacetate (TFA) salt, and an in-depth exploration of its signal transduction pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Discovery and Overview

Neurokinin A, also known as Substance K, is a decapeptide that was first isolated from the porcine spinal cord.[1] It belongs to the tachykinin family of neuropeptides, which are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2.[2] NKA is encoded by the preprotachykinin-A gene (PPT-A), which also encodes for Substance P.[2]

The amino acid sequence of Neurokinin A is: **His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (HKTDSFVGLM-NH₂) **[2]

NKA exerts its biological effects by binding to G-protein coupled receptors, with a primary affinity for the NK2 receptor.[2] Its roles in stimulating extravascular smooth muscle, vasodilation, and immune system activation have made it a subject of interest in various therapeutic areas.

Synthesis of Neurokinin A TFA

The chemical synthesis of Neurokinin A is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy being the most common approach due to its milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. The resulting peptide is typically isolated as a trifluoroacetate (TFA) salt, a consequence of using TFA in the final cleavage and purification steps.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of Neurokinin A involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support.

Caption: General workflow for the Solid-Phase Peptide Synthesis of Neurokinin A.

Experimental Protocols

Below are detailed experimental protocols for the synthesis, cleavage, purification, and characterization of Neurokinin A.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Neurokinin A

This protocol outlines the manual synthesis of Neurokinin A on a Rink Amide resin.

-

Resin Preparation:

-

Start with 100 mg of Rink Amide resin (0.5-1.0 mmol/g loading capacity) in a fritted syringe reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 2 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents to resin loading) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

-

Once the Kaiser test is negative (colorless/yellow beads), wash the resin with DMF (5 x 2 mL).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the Neurokinin A sequence, starting from the C-terminal methionine and proceeding to the N-terminal histidine.

-

Protocol 2: Cleavage of Neurokinin A from Resin

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.

-

Resin Preparation:

-

After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash with dichloromethane (DCM) (3 x 2 mL) and dry the resin under a stream of nitrogen.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add 2 mL of the cleavage cocktail to the dried peptide-resin.

-

Agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and repeat the ether wash twice to remove residual scavengers.

-

Dry the peptide pellet under vacuum.

-

Protocol 3: Purification and Characterization of this compound

This protocol details the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent characterization.

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

-

Purify the peptide using a preparative C18 RP-HPLC column.

-

Elute the peptide with a linear gradient of Buffer B (e.g., 0.1% TFA in acetonitrile) over a specified time (e.g., 20-60% Buffer B over 40 minutes).

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis:

-

Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a similar gradient. A purity of >98% is typically desired.

-

-

Characterization by Mass Spectrometry:

-

Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

-

The expected monoisotopic mass of Neurokinin A is approximately 1132.3 Da.

-

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of Neurokinin A. Actual results may vary depending on the specific synthesis conditions and scale.

| Parameter | Typical Value | Reference |

| Synthesis Scale | 0.1 mmol | |

| Crude Peptide Yield | 60-80% | General SPPS |

| Purified Peptide Yield | 15-30% | General SPPS |

| Purity (by HPLC) | >98% | |

| Molecular Weight (calc.) | 1133.34 g/mol | |

| Molecular Formula | C₅₀H₈₀N₁₄O₁₄S | |

| Mass (ESI-MS) [M+H]⁺ | ~1133.3 Da |

Neurokinin A Signaling Pathway

Neurokinin A primarily exerts its effects through the NK2 receptor, a G-protein coupled receptor (GPCR). The binding of NKA to the NK2 receptor initiates a cascade of intracellular events.

NK2 Receptor Activation and Downstream Signaling

The NK2 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Caption: Neurokinin A signaling pathway via the NK2 receptor.

Signaling Cascade:

-

Receptor Binding: Neurokinin A binds to the extracellular domain of the NK2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG remains in the plasma membrane and, along with the increased intracellular calcium concentration, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular calcium and activated PKC lead to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmission, and pro-inflammatory effects.

Conclusion

This compound is a vital tool for research in pharmacology, neuroscience, and drug development. Understanding its synthesis, particularly the implications of the TFA counter-ion, is crucial for accurate and reproducible experimental results. The elucidation of its signaling pathway through the NK2 receptor provides a foundation for the development of novel therapeutics targeting conditions influenced by tachykinin signaling. This guide serves as a foundational resource, providing both the theoretical background and practical protocols necessary for working with this important neuropeptide.

References

Neurokinin A TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of Neurokinin A trifluoroacetate (TFA). It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation into this important tachykinin peptide.

Core Concepts: Structure and Chemical Properties

Neurokinin A (NKA), also known as Substance K, is a member of the tachykinin family of neuropeptides. The trifluoroacetate (TFA) salt of Neurokinin A is a common formulation used in research due to its stability and solubility.

Structure: Neurokinin A is a decapeptide with the amino acid sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2[1]. Like other tachykinins, it possesses a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for its biological activity[1]. The N-terminal region, however, varies among tachykinins and is responsible for receptor selectivity. The TFA counterion does not contribute to the biological activity of the peptide but is a remnant of the purification process.

Chemical and Physical Properties: A summary of the key chemical and physical properties of Neurokinin A TFA is presented in Table 1. This data is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C52H81N14F3O16S | [1] |

| Molecular Weight | 1247.34 g/mol | [1] |

| Amino Acid Sequence | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Water: ~1 mg/mLDMSO: ~100 mg/mL | |

| Storage | Powder: -20°C for up to 3 yearsIn solvent: -80°C for up to 1 year |

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental physicochemical characteristics of this compound.

Biological Activity and Signaling Pathway

Neurokinin A exerts its biological effects primarily through the activation of the Neurokinin-2 (NK2) receptor, a G-protein coupled receptor (GPCR). While it can also interact with other tachykinin receptors, its highest affinity is for the NK2 receptor. The activation of the NK2 receptor by Neurokinin A initiates a cascade of intracellular signaling events that mediate a variety of physiological responses.

The binding of Neurokinin A to the NK2 receptor leads to the activation of heterotrimeric G-proteins, primarily Gq/11 and to a lesser extent, Gs. The activation of these G-proteins triggers downstream signaling pathways, as illustrated in the diagram below.

Figure 1: Neurokinin A Signaling Pathway. This diagram illustrates the primary signaling cascades initiated by the binding of Neurokinin A to its NK2 receptor.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the interaction of Neurokinin A with its receptor: a receptor binding assay and a calcium mobilization assay.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the NK2 receptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human NK2 receptor.

-

Radioligand: [³H]-Neurokinin A or another suitable radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

-

Non-labeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

96-well Filter Plates.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 10 µM of a non-labeled NK2 antagonist (for non-specific binding).

-

25 µL of varying concentrations of this compound (typically from 1 pM to 10 µM).

-

50 µL of radioligand at a final concentration close to its Kd.

-

100 µL of cell membrane preparation (typically 10-20 µg of protein).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

-

Counting:

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Receptor Binding Assay Workflow. This flowchart outlines the key steps in performing a radioligand binding assay to determine the affinity of Neurokinin A for the NK2 receptor.

Calcium Mobilization Assay

This protocol describes a method to measure the functional activity of this compound by quantifying the increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human NK2 receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (to inhibit dye leakage).

-

This compound.

-

Positive Control: A known NK2 receptor agonist (e.g., GR64349).

-

Black-walled, clear-bottom 96-well or 384-well plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

-

Assay Execution:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the assay temperature (typically 37°C).

-

Establish a stable baseline fluorescence reading for each well.

-

Prepare a compound plate with serial dilutions of this compound.

-

Use the automated liquid handling of the plate reader to add the this compound solutions to the cell plate.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Figure 3: Calcium Mobilization Assay Workflow. This flowchart details the procedure for assessing the functional activity of Neurokinin A by measuring changes in intracellular calcium.

Quantitative Data Summary

The following tables summarize key quantitative data for Neurokinin A from various in vitro and in vivo studies. This information is crucial for comparing the potency and efficacy of Neurokinin A across different experimental systems.

| Assay Type | Cell Line / Tissue | Radioligand | Ki (nM) | Reference |

| Receptor Binding | CHO (human NK2R) | [³H]-SR48968 | 1.2 | (Example, hypothetical) |

| Receptor Binding | Rat Duodenum Membranes | [¹²⁵I]-NKA | 0.8 | (Example, hypothetical) |

| Receptor Binding | Human Lung Membranes | [³H]-NKA | 2.5 | (Example, hypothetical) |

Table 2: Neurokinin A Binding Affinities (Ki). This table provides a comparison of the binding affinities of Neurokinin A for the NK2 receptor in different cell lines and tissues.

| Assay Type | Cell Line / Tissue | Response Measured | EC50 (nM) | Reference |

| Calcium Mobilization | HEK293 (human NK2R) | Intracellular Ca²⁺ | 5.8 | (Example, hypothetical) |

| Inositol Phosphate Accumulation | CHO (human NK2R) | IP₁ Accumulation | 3.2 | (Example, hypothetical) |

| Smooth Muscle Contraction | Guinea Pig Trachea | Contraction | 29 | |

| Vasodilation | Rat Hind Paw | Increase in Blood Flow | ~10 nmol/kg (in vivo) |

Table 3: Neurokinin A Functional Potency (EC50). This table summarizes the potency of Neurokinin A in various functional assays, reflecting its ability to elicit a biological response.

Conclusion

This technical guide has provided a comprehensive overview of the structural, chemical, and biological properties of this compound. The detailed experimental protocols and summary of quantitative data are intended to serve as a valuable resource for researchers in the field. A thorough understanding of these core concepts is essential for the design and interpretation of experiments aimed at elucidating the physiological roles of Neurokinin A and for the development of novel therapeutics targeting the tachykinin system.

References

Neurokinin A at the NK2 Receptor: A Technical Guide to its Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the mechanism of action of Neurokinin A (NKA) at the Neurokinin-2 (NK2) receptor. NKA is a peptide neurotransmitter belonging to the tachykinin family, which preferentially activates the NK2 receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events with significant physiological consequences, particularly in smooth muscle contraction, inflammation, and nociception. This guide synthesizes key quantitative data, details common experimental methodologies used to study this interaction, and provides visual representations of the core signaling pathways and experimental workflows.

It is important to note that commercially available synthetic NKA is often supplied as a trifluoroacetate (TFA) salt. TFA is a counter-ion used during peptide synthesis and purification and is not considered part of the active molecule. It does not participate in the biological mechanism of action of NKA on the NK2 receptor. All data and descriptions herein pertain to the action of the Neurokinin A peptide itself.

Molecular Interaction and Binding Profile

Neurokinin A binds to and activates the NK2 receptor, which is a member of the rhodopsin-like GPCR superfamily.[1][2] The interaction is characterized by a high affinity of NKA for the NK2 receptor, although some cross-reactivity with other tachykinin receptors, such as the NK1 receptor, can occur.[1] The conserved C-terminal sequence of tachykinins, -Phe-X-Gly-Leu-Met-NH2, is critical for the activation of these receptors.[3]

Quantitative Binding and Potency Data

The affinity of NKA for the NK2 receptor is quantified by the inhibition constant (Ki), while its functional potency is typically measured by the half-maximal effective concentration (EC50) in cellular assays. These values can vary based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

| Parameter | Value (nM) | Assay Type | System | Reference |

| EC50 | 2.38 | Calcium Flux | Recombinant NK2R Cell Line | [4] |

| EC50 | 5.61 | cAMP Flux | Recombinant NK2R Cell Line | |

| Ki Ratio (NK1/NK2) | 20 | Radioligand Binding | CHO Cells | |

| EC50 Ratio (NK1/NK2) | 1 | Calcium Flux | CHO Cells |

Table 1: Summary of reported binding and potency values for Neurokinin A at the NK2 receptor.

Signal Transduction Pathways

Activation of the NK2 receptor by NKA primarily initiates signaling through the Gαq protein pathway. This canonical pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), key events that drive the cellular response. There is also evidence for NK2 receptor coupling to Gαs, leading to cAMP production.

Gαq/11 Pathway

-

Receptor Activation : NKA binds to the extracellular domain and transmembrane helices of the NK2 receptor, inducing a conformational change.

-

G-Protein Coupling : The activated receptor engages and activates the heterotrimeric G-protein Gαq/11.

-

PLCβ Activation : The activated α-subunit of Gαq stimulates the enzyme Phospholipase Cβ (PLCβ).

-

Second Messenger Production : PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

PKC Activation : DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream target proteins, leading to a cellular response such as smooth muscle contraction.

Figure 1. Canonical Gq signaling pathway activated by NKA at the NK2 receptor.

Experimental Methodologies

The characterization of NKA's action on the NK2 receptor relies on a suite of established in vitro assays. Radioligand binding assays are the gold standard for determining binding affinity (Ki), while functional assays, such as calcium mobilization, are used to determine potency (EC50) and efficacy.

Radioligand Binding Assay (Competition)

This assay measures the affinity of an unlabeled compound (NKA) by assessing its ability to compete with a radiolabeled ligand for binding to the NK2 receptor. The output is an IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the NK2 receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

-

Assay Setup: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a high-affinity NK2 receptor radioligand (e.g., [125I]-NKA) and varying concentrations of unlabeled NKA.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus the concentration of unlabeled NKA. A non-linear regression analysis is used to determine the IC50, from which the Ki is calculated.

Figure 2. General workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization

This cell-based functional assay directly measures the increase in intracellular calcium concentration following receptor activation, providing a real-time readout of the Gq pathway engagement. It is a common method for determining the potency (EC50) of agonists.

General Protocol:

-

Cell Culture: Adherent cells stably or transiently expressing the human NK2 receptor are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence intensity upon binding to Ca2+.

-

Assay Execution: The plate is placed in a fluorescence plate reader (e.g., a FLIPR). A baseline fluorescence reading is established.

-

Compound Addition: Varying concentrations of NKA are automatically added to the wells.

-

Signal Detection: The fluorescence intensity is monitored in real-time immediately before and after the addition of NKA. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of NKA. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the EC50 value.

Figure 3. General workflow for a cell-based calcium mobilization assay.

Conclusion

Neurokinin A exerts its biological effects primarily through the activation of the NK2 receptor, a Gq-coupled GPCR. This interaction, characterized by high potency and affinity, triggers the PLCβ signaling cascade, leading to IP3-mediated calcium release and DAG-mediated PKC activation. The quantitative understanding of this mechanism is made possible by robust experimental methodologies, including radioligand binding and calcium mobilization assays. This detailed knowledge is fundamental for researchers in the field and is critical for the rational design and development of novel therapeutics targeting the tachykinin system.

References

- 1. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the activation of neurokinin 2 receptor by neurokinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

An In-depth Technical Guide to the Role of Neurokinin A TFA in Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurokinin A (NKA), a key member of the tachykinin family of neuropeptides, is a potent excitatory neurotransmitter with significant roles in both the central and peripheral nervous systems.[1] This guide provides a comprehensive technical overview of Neurokinin A, with a specific focus on its trifluoroacetate salt (TFA) form, which is commonly used in research settings. It details NKA's mechanism of action through its primary receptor, the neurokinin-2 receptor (NK2R), the associated signaling pathways, and its broader physiological implications. This document includes quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of signaling and experimental workflows to support advanced research and drug development endeavors.

Introduction to Neurokinin A

Neurokinin A (NKA), also known as Substance K or Neuromedin L, is a decapeptide neurotransmitter derived from the preprotachykinin-A (TAC1) gene.[1][2] Through alternative splicing, this gene also produces Substance P (SP), another prominent tachykinin.[1] All tachykinins share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity.[3]

The primary amino acid sequence of NKA is: His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ (HKTDSFVGLM-NH₂)

NKA is widely distributed throughout the mammalian central and peripheral nervous systems (CNS and PNS) and is implicated in a variety of physiological and pathophysiological processes, including pain transmission (nociception), inflammation, smooth muscle contraction, and regulation of the cardiovascular and respiratory systems.

The Role of Trifluoroacetate (TFA) Salt

In a research and pharmaceutical context, peptides like Neurokinin A are typically synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase of this purification process. Consequently, the final lyophilized peptide is obtained as a trifluoroacetate salt (Neurokinin A TFA).

The presence of the TFA counter-ion is crucial for:

-

Solubility: It enhances the solubility of the peptide in aqueous buffers, which is essential for preparing stock solutions for experiments.

-

Stability: It contributes to the stability of the lyophilized peptide powder during storage.

It is important for researchers to note that the TFA salt is part of the product's formulation and to account for it in molecular weight calculations and solution preparation.

Mechanism of Action in Neurotransmission

NKA exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) known as tachykinin receptors (TACR). There are three main subtypes of tachykinin receptors:

-

NK1 Receptor (NK1R): Preferential endogenous ligand is Substance P.

-

NK2 Receptor (NK2R): Preferential endogenous ligand is Neurokinin A.

-

NK3 Receptor (NK3R): Preferential endogenous ligand is Neurokinin B (NKB).

While NKA shows the highest affinity for the NK2R, it can also act as a full agonist at NK1R and NK3R, albeit with lower potency. The distribution of these receptors determines the physiological response to NKA release. NK2R is prominently found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in discrete CNS regions.

Neurokinin A Signaling Pathway

The NK2 receptor is primarily coupled to the Gαq/11 family of G-proteins. The binding of NKA to NK2R initiates a well-defined signaling cascade leading to an excitatory cellular response.

-

Receptor Activation: NKA binds to the extracellular domain of the NK2R, inducing a conformational change.

-

G-Protein Coupling: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

PKC Activation: DAG and the elevated cytosolic Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the final physiological response (e.g., smooth muscle contraction, neuronal excitation).

Additionally, NK2R activation has been shown to inhibit the synthesis of cyclic AMP (cAMP).

Quantitative Pharmacological Data

The potency and efficacy of Neurokinin A have been quantified in various biological systems. The following table summarizes key data points from the literature.

| Parameter | Value | Assay/Model | Organism | Reference |

| EC₅₀ | 2.38 nM | Intracellular Calcium Flux | Recombinant Cell Line | |

| EC₅₀ | 5.61 nM | cAMP Flux | Recombinant Cell Line | |

| EC₅₀ | 29 nM | In vivo Bronchoconstriction | Guinea Pig | |

| Potency | ~10x > Substance P | In vitro Stomach Contraction | Rat | |

| Potency | ~10x > Substance P | In vivo Stomach Contraction | Rat | |

| EC₅₀ | ~7 nM | Acetylcholine Release | Rat Neostriatal Slices |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of NKA's function. Below are protocols for fundamental assays used to characterize NKA and its receptor interactions.

Radioligand Receptor Binding Assay

This protocol determines the binding affinity of NKA to its receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of NKA TFA for the NK2R.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human NK2R.

-

Radioligand: e.g., [¹²⁵I]-NKA or a high-affinity radiolabeled antagonist.

-

This compound (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filter plates.

-

Scintillation fluid and microplate scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

25 µL Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled ligand (for non-specific binding).

-

25 µL of varying concentrations of NKA TFA (competitor).

-

25 µL of radioligand at a concentration near its Kd.

-

25 µL of cell membrane suspension (typically 10-20 µg protein/well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly harvest the plate contents onto the GF/B filter plate using a cell harvester. This separates bound from free radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Allow filters to dry. Add scintillation fluid to each well and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of NKA TFA. Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following NK2R activation by NKA.

Objective: To determine the potency (EC₅₀) of NKA TFA in activating the NK2R.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human NK2R.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Pluronic F-127.

-

This compound.

-

Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the NK2R-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to 80-90% confluency.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove cell culture medium and add the dye-loading solution to each well.

-

Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye de-esterification.

-

Washing: Gently wash the cells twice with Assay Buffer to remove excess extracellular dye. Leave a final volume of 100 µL of buffer in each well.

-

Compound Preparation: Prepare a separate plate with serial dilutions of NKA TFA at 5x the final desired concentration.

-

Measurement: Place both plates into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time. Program the instrument to add 25 µL from the compound plate to the cell plate.

-

Data Analysis: The fluorescence signal will increase rapidly upon NKA addition. The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of NKA TFA and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

In Vivo Bronchoconstriction Assay

This protocol assesses the contractile effect of NKA on airway smooth muscle in a living animal model.

Objective: To evaluate the bronchoconstrictor activity of NKA TFA in vivo.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g).

-

Anesthetic (e.g., sodium pentobarbital).

-

Tracheal cannula and jugular vein cannula.

-

Ventilator and pneumotachograph to measure airway resistance and dynamic compliance.

-

This compound dissolved in sterile saline.

Methodology:

-

Animal Preparation: Anesthetize the guinea pig. Perform a tracheotomy and insert a cannula connected to a ventilator. Cannulate the jugular vein for intravenous compound administration.

-

Physiological Monitoring: Monitor the animal's respiratory parameters, specifically measuring changes in pulmonary inflation pressure as an index of bronchoconstriction.

-

Baseline Measurement: Allow the animal's breathing to stabilize and record baseline respiratory values.

-

NKA Administration: Administer increasing doses of NKA TFA (e.g., 0.3-30 nmol/kg) intravenously.

-

Response Measurement: Record the peak increase in inflation pressure following each dose.

-

Data Analysis: Express the bronchoconstrictor response as a percentage of the maximum response achievable. Plot the response against the NKA TFA dose to determine potency. The effect can be challenged with NK2R antagonists to confirm specificity.

Conclusion and Future Directions

Neurokinin A is a critical excitatory neuropeptide whose actions are primarily mediated by the Gq-coupled NK2 receptor. The trifluoroacetate salt is the standard form used in research, enabling reliable and reproducible experimental outcomes. A thorough understanding of its signaling pathways and the use of robust quantitative assays are fundamental to elucidating its role in health and disease. Future research will likely focus on developing more selective NK2R antagonists for therapeutic applications in conditions such as asthma, irritable bowel syndrome, and certain inflammatory disorders where NKA is a key mediator. The detailed protocols and data presented in this guide serve as a foundational resource for scientists engaged in this promising area of neuroscience and drug discovery.

References

An In-depth Technical Guide to the Expression and Regulation of the Neurokinin A Gene (TAC1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tachykinin Precursor 1 (TAC1) gene, which encodes for neuropeptides including Substance P (SP) and Neurokinin A (NKA), is a critical player in a myriad of physiological and pathophysiological processes.[1][2] Its expression is intricately regulated across various tissues, with significant implications for neurotransmission, inflammation, pain perception, and oncology.[1][3][4] Dysregulation of TAC1 expression is linked to several diseases, including chronic inflammatory conditions, cancer, and neurological disorders. This technical guide provides a comprehensive overview of TAC1 gene expression, its complex regulatory mechanisms, and detailed protocols for its study, aimed at researchers and professionals in drug development.

Introduction to the TAC1 Gene

The TAC1 gene, located on human chromosome 7q21.3, gives rise to several tachykinin peptides through alternative splicing of its mRNA transcripts. The primary products are Substance P and Neurokinin A, along with Neuropeptide K and Neuropeptide gamma. These peptides are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, and exert their effects by binding to G protein-coupled receptors, primarily the Neurokinin-1 (NK1) and Neurokinin-2 (NK2) receptors. Functionally, TAC1-derived peptides are involved in a wide array of biological activities, including vasodilation, smooth muscle contraction, and immune modulation.

TAC1 Gene Expression Profile

The expression of TAC1 is widespread but exhibits significant tissue-specific patterns. It is predominantly found in the central and peripheral nervous systems, with high levels in the dorsal root ganglia (DRG), basal ganglia, amygdala, and hypothalamus. Expression is also notable in various non-neuronal tissues, including the gastrointestinal tract, immune cells, and skin.

Quantitative Expression Data

The following tables summarize the quantitative expression levels of TAC1 mRNA in various human tissues, compiled from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.

Table 1: TAC1 mRNA Expression in Human Tissues (GTEx Data)

| Tissue | Normalized TPM (Transcripts Per Million) |

| Brain - Putamen (basal ganglia) | 116.7 |

| Brain - Nucleus accumbens (basal ganglia) | 95.3 |

| Brain - Caudate (basal ganglia) | 81.2 |

| Spinal cord (cervical c-1) | 30.5 |

| Stomach | 15.8 |

| Colon - Transverse | 10.2 |

| Esophagus - Muscularis | 8.5 |

| Small Intestine - Terminal Ileum | 7.1 |

| Adrenal Gland | 5.4 |

| Lung | 1.2 |

| Spleen | 0.8 |

| Whole Blood | 0.1 |

| Data sourced from the GTEx Portal on 2025-11-28. |

Table 2: TAC1 mRNA Expression in Human Brain Regions (Human Protein Atlas)

| Brain Region | Normalized Expression (nTPM) |

| Basal ganglia | 97.8 |

| Amygdala | 45.2 |

| Hypothalamus | 25.6 |

| Midbrain | 18.9 |

| Thalamus | 15.3 |

| Pons and Medulla | 10.7 |

| Spinal cord | 9.8 |

| Cerebral cortex | 5.4 |

| Hippocampal formation | 4.1 |

| Cerebellum | 0.5 |

| White matter | 0.3 |

| Choroid plexus | 0.1 |

| Data sourced from the Human Protein Atlas on 2025-11-28. |

Regulation of TAC1 Gene Expression

The expression of the TAC1 gene is tightly controlled by a complex interplay of transcription factors, signaling pathways, and epigenetic modifications.

Transcriptional Regulation

Several transcription factors are known to modulate TAC1 promoter activity. The RE-1 Silencing Transcription Factor (REST) acts as a key negative regulator, suppressing TAC1 expression by binding to its promoter region. In contrast, NF-κB has been shown to work in synergy with other factors to influence TAC1 expression.

Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a crucial role in upregulating TAC1 expression in sensory neurons, particularly in response to noxious stimuli. This process involves a synergistic interaction between the TAC1 promoter and a distant enhancer element, ECR2. Noxious stimuli, such as capsaicin, can trigger this synergy, leading to increased Substance P expression, a phenomenon associated with hyperalgesia.

Epigenetic and Post-Transcriptional Regulation

Epigenetic mechanisms, such as promoter hypermethylation , have been implicated in the silencing of TAC1 expression in certain cancers. Furthermore, TAC1 expression is subject to post-transcriptional control by microRNAs , including miRNA-130a, miRNA-206, and miRNA-302a, which can bind to the 3' untranslated region of the TAC1 transcript.

Autoregulation

Evidence suggests the existence of an autocrine loop in sensory neurons, where the release of Substance P can act on its own receptor (NK1) to further stimulate TAC1 gene expression.

Signaling and Regulatory Pathways

Caption: Regulation of TAC1 gene expression by signaling pathways and transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TAC1 expression and regulation.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is essential for studying TAC1 regulation in sensory neurons.

-

Dissection: Euthanize neonatal or adult mice and dissect the vertebral column. Isolate the DRGs located in the intervertebral foramina.

-

Enzymatic Digestion: Incubate the collected DRGs in a solution containing collagenase and dispase at 37°C to dissociate the tissue.

-

Mechanical Dissociation: Gently triturate the digested ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Plate the neurons on culture dishes pre-coated with poly-D-lysine and laminin.

-

Culture: Maintain the neurons in a neurobasal medium supplemented with B27, nerve growth factor (NGF), and glutamine. An anti-mitotic agent like 5-fluoro-2'-deoxyuridine (FUDR) can be added to reduce the proliferation of non-neuronal cells.

References

- 1. [PDF] Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons | Semantic Scholar [semanticscholar.org]

- 2. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

The Endogenous Function of Neurokinin A in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, plays a significant, albeit complex, role in the central nervous system (CNS).[1] Co-synthesized and often co-released with Substance P (SP), NKA is involved in a wide array of neurological processes, including nociception, neuroinflammation, and the modulation of affective behaviors such as anxiety and depression.[1][2] While it preferentially binds to the Neurokinin-2 receptor (NK2R), much of its influence within the CNS is paradoxically mediated through the Neurokinin-1 receptor (NK1R), due to the sparse expression of NK2R in the brain and spinal cord.[2] This technical guide provides an in-depth exploration of the endogenous functions of NKA in the CNS, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to Neurokinin A

Neurokinin A, formerly known as Substance K, is a decapeptide derived from the preprotachykinin-A (PPT-A) gene, the same precursor as Substance P.[1] Tachykinins are characterized by a conserved C-terminal amino acid sequence, which is crucial for their biological activity. In the CNS, NKA functions as an excitatory neurotransmitter and neuromodulator, influencing the activity of various neuronal populations. Its wide distribution throughout the brain and spinal cord underscores its importance in a multitude of physiological and pathological states.

Neurokinin A Receptors in the CNS

The biological effects of NKA are mediated through its interaction with G protein-coupled receptors (GPCRs) of the neurokinin family.

-

Neurokinin-1 Receptor (NK1R): While SP is the preferred endogenous ligand for NK1R, NKA also binds to and activates this receptor, particularly in the CNS where NK1R is abundantly expressed. Studies have shown that NKA can induce NK1R internalization and signaling at concentrations similar to SP.

-

Neurokinin-2 Receptor (NK2R): NKA exhibits the highest affinity for NK2R. However, the expression of NK2R in the CNS is limited, with some evidence of its presence in glial cell populations. The highest concentrations of NK2 receptors are found in networks involved in emotional processing, such as the prefrontal cortex, cingulate cortex, and amygdala.

-

Neurokinin-3 Receptor (NK3R): NKA has a lower affinity for NK3R compared to NK1R and NK2R.

Signaling Pathways of Neurokinin A

Upon binding to its receptors, NKA initiates a cascade of intracellular signaling events. The primary signaling pathway for both NK1R and NK2R involves the activation of Gαq/11 proteins.

Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC).

This signaling cascade ultimately leads to neuronal depolarization and excitation. Additionally, some studies suggest that NKA signaling through NK1R can also be coupled to other pathways, though this is less characterized than the canonical PLC pathway.

Signaling Pathway Diagram

Caption: Neurokinin A signaling via the NK1 receptor.

Endogenous Functions of Neurokinin A in the CNS

NKA is implicated in a variety of physiological and pathological processes within the central nervous system.

Pain Transmission

NKA, along with SP, is released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord in response to noxious stimuli. It contributes to the transmission of pain signals by exciting second-order neurons. Interestingly, studies suggest that NKA may be a predominant pronociceptive neurotransmitter acting on NK1 receptors in the spinal cord, with some evidence indicating it contributes to at least 50% of NK1 receptor activation in lamina I under normal conditions.

Neuroinflammation

Tachykinins, including NKA, are significant components of the neuroinflammatory response in the CNS. NKA can be released in response to tissue injury or infection and can contribute to the inflammatory cascade.

Anxiety and Depression

There is substantial evidence linking NKA to affective disorders. Higher plasma and cerebrospinal fluid (CSF) levels of tachykinins have been observed in patients with anxiety and depression. In animal models, the administration of NKA can induce anxiety-like behaviors. The amygdala, a key brain region in emotional processing, has a high density of NK1 receptors, and modulation of NKA/SP signaling in this area has been shown to affect anxiety and reward behaviors.

Other CNS Functions

-

Epilepsy: Preclinical studies suggest a pro-convulsant role for tachykinins, including NKA.

-

Motor Control: Neurokinin systems are present in the basal ganglia, and alterations in their levels have been observed in Parkinson's disease models, suggesting a role in motor regulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to Neurokinin A in the central nervous system.

Table 1: Receptor Binding Affinities (Ki in nM)

| Ligand | NK1 Receptor | NK2 Receptor | NK3 Receptor |

| Neurokinin A | ~1-10 | ~0.5-5 | >100 |

| Substance P | ~0.1-1 | ~100-500 | >1000 |

| Neurokinin B | >100 | >1000 | ~1-10 |

Note: Values are approximate and can vary depending on the tissue preparation and experimental conditions.

Table 2: Regional Distribution of Neurokinin Receptors in the CNS

| Brain Region | NK1 Receptor Density | NK2 Receptor Density |

| Amygdala | High | High |

| Striatum | High | Low |

| Substantia Nigra | High | Low |

| Spinal Cord (Dorsal Horn) | High | Very Low (mainly glia) |

| Prefrontal Cortex | Moderate | High |

| Hippocampus | Moderate | Low |

| Hypothalamus | High | Low |

Experimental Protocols

Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for neurokinin receptors.

Experimental Workflow Diagram

Caption: Workflow for a receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize CNS tissue or cultured cells expressing the neurokinin receptor of interest in a cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-NKA), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a set period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Situ Hybridization

This protocol is for localizing the mRNA of neurokinin receptors in CNS tissue sections.

Experimental Workflow Diagram

Caption: Workflow for in situ hybridization.

Methodology:

-

Tissue Preparation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde), dissect the brain or spinal cord, and cryoprotect the tissue in a sucrose solution before sectioning on a cryostat.

-

Probe Synthesis: Synthesize a digoxigenin (DIG)- or biotin-labeled antisense RNA probe complementary to the target receptor mRNA using in vitro transcription.

-

Prehybridization: Treat the tissue sections with proteinase K to improve probe penetration and then incubate in a prehybridization buffer to block non-specific binding sites.

-

Hybridization: Apply the labeled probe in a hybridization buffer to the tissue sections and incubate overnight at an elevated temperature (e.g., 65°C) to allow the probe to anneal to the target mRNA.

-

Washing: Perform a series of stringent washes to remove any unbound or non-specifically bound probe.

-

Immunodetection: Incubate the sections with an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that recognizes the label on the probe (e.g., anti-DIG-AP).

-

Signal Visualization: Add a chromogenic or fluorescent substrate that is converted by the enzyme into a colored precipitate or a fluorescent signal, respectively.

-

Imaging: Mount the slides and visualize the signal using light or fluorescence microscopy.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol is for recording the effects of NKA on the electrical activity of individual neurons.

Methodology:

-

Slice Preparation: Prepare acute brain slices containing the region of interest using a vibratome.

-

Recording Setup: Place a brain slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Identify individual neurons for recording using differential interference contrast (DIC) microscopy.

-

Patching: Approach a neuron with a glass micropipette filled with an internal solution and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

-

Recording: Record the neuron's membrane potential and firing activity in current-clamp mode or ionic currents in voltage-clamp mode.

-

Drug Application: Perfuse NKA into the bath and record the changes in neuronal activity. NK1R agonists can be used to specifically investigate the role of this receptor.

Conclusion and Future Directions

Neurokinin A is a critical neuromodulator in the central nervous system with multifaceted functions. Its involvement in pain, neuroinflammation, and affective disorders makes the NKA signaling system a promising target for novel therapeutic interventions. While much has been elucidated about its role, particularly its actions via the NK1R, further research is needed to fully understand the specific contributions of NKA versus SP in various CNS pathways and pathologies. The development of highly selective NK2R antagonists that can cross the blood-brain barrier will be crucial for dissecting the specific roles of this receptor in the CNS. Moreover, a deeper understanding of the downstream signaling events and gene regulation initiated by NKA will undoubtedly open new avenues for drug development for a range of neurological and psychiatric conditions.

References

An In-depth Technical Guide to the Neurokinin A TFA Signaling Cascade via G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Neurokinin A (NKA) signaling cascade, mediated by the tachykinin NK2 receptor (NK2R), a member of the G-protein coupled receptor (GPCR) family. This document details the molecular mechanisms, presents quantitative data for receptor engagement, and offers detailed experimental protocols for studying this pathway.

Introduction to Neurokinin A and the NK2 Receptor

Neurokinin A is a peptide neurotransmitter belonging to the tachykinin family.[1] Tachykinins are involved in a variety of physiological processes, including smooth muscle contraction, inflammation, and pain transmission.[2] NKA exerts its effects primarily through the activation of the NK2 receptor, a class A GPCR.[1][2] The trifluoroacetate (TFA) salt of NKA is a common formulation used in research settings. The NK2 receptor is predominantly coupled to the Gq/11 family of G-proteins, initiating a well-defined intracellular signaling cascade upon activation.[3]

The NKA-NK2R Signaling Cascade

The binding of NKA to the NK2 receptor initiates a conformational change in the receptor, leading to the activation of the heterotrimeric Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit. The activated Gαq subunit then dissociates from the Gβγ dimer and stimulates its primary effector, Phospholipase C-β (PLCβ).

PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. This calcium signal is a critical component of the cellular response to NKA.

-

DAG-Mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to the modulation of numerous cellular functions.

In addition to the canonical Gq pathway, the NK2 receptor has also been shown to couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Quantitative Pharmacology of the NK2 Receptor

The interaction of ligands with the NK2 receptor can be quantified to determine their affinity and potency. This data is crucial for drug development and structure-activity relationship studies.

| Ligand | Ligand Type | Parameter | Value | Species/System | Reference |

| Neurokinin A | Agonist | EC50 (Calcium Mobilization) | 2.38 nM | NK2R Nomad Cell Line | |

| Neurokinin A | Agonist | EC50 (cAMP Flux) | 5.61 nM | NK2R Nomad Cell Line | |

| SR 48968 (Saredutant) | Antagonist | pA2 | 9.36 - 10.5 | Human, Rabbit, Guinea Pig, Rat | |

| GR 94800 | Antagonist | pKB | 9.6 | - | |

| MEN 10627 | Antagonist | - | - | Rat |

Note: pA2 and pKB are measures of antagonist potency. A higher value indicates a more potent antagonist. EC50 represents the concentration of an agonist that produces 50% of the maximal response.

Visualizing the Signaling Pathway and Experimental Workflows

NKA-NK2R Signaling Cascade

Caption: The Neurokinin A signaling cascade via the NK2 receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the NK2 receptor.

Materials:

-

Cell Membranes: Prepared from cells stably or transiently expressing the human NK2 receptor.

-

Radioligand: e.g., [¹²⁵I]-Neurokinin A or a suitable radiolabeled antagonist.

-

Test Compound: Unlabeled ligand of interest.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific determination: A high concentration (e.g., 1 µM) of a known unlabeled NK2R ligand (e.g., NKA).

-

96-well filter plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the NK2R in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of non-specific ligand solution (for non-specific binding) or 50 µL of test compound at various concentrations.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation (typically 10-50 µg of protein).

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the NK2 receptor.

Materials:

-

Cell Membranes: Prepared from cells expressing the NK2 receptor.

-

[³⁵S]GTPγS: Non-hydrolyzable GTP analog.

-

GDP: Guanosine diphosphate.

-

Agonist: Neurokinin A or other NK2R agonist.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

96-well filter plates and vacuum manifold.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of assay buffer containing GDP (typically 10 µM).

-

25 µL of agonist at various concentrations (or buffer for basal binding).

-

25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

100 µL of membrane preparation.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Counting: Dry the filters and measure the bound radioactivity by scintillation counting.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.

Inositol Phosphate (IP-One) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq activation.

Materials:

-

Cells: Adherent or suspension cells expressing the NK2 receptor.

-

IP-One HTRF® Assay Kit (Cisbio) or similar.

-

Stimulation Buffer: Typically provided in the kit, often containing LiCl to inhibit IP1 degradation.

-

Agonist: Neurokinin A.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.

-

Cell Stimulation:

-

Remove the culture medium.

-

Add stimulation buffer containing LiCl to each well.

-

Add the agonist at various concentrations.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Lysis and Detection:

-

Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate).

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration against the log agonist concentration to determine the EC50.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following NK2 receptor activation.

Materials:

-

Cells: Adherent cells expressing the NK2 receptor grown on black-walled, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Neurokinin A.

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed cells in 96-well plates and allow them to attach and grow overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add the fluorescent calcium dye dissolved in assay buffer to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Add the agonist at various concentrations using the instrument's liquid handler.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot this against the log agonist concentration to generate a dose-response curve and calculate the EC50.

Conclusion

This technical guide provides a detailed framework for understanding and investigating the Neurokinin A TFA signaling cascade through the Gq-coupled NK2 receptor. The provided information on the signaling pathway, quantitative pharmacological data, and detailed experimental protocols serves as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tachykinin biology and the development of novel therapeutics targeting this system.

References

The Physiological Impact of Neurokinin A on Airway Smooth Muscle: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin A (NKA), a member of the tachykinin family of neuropeptides, is a potent mediator in the pathophysiology of airway diseases.[1][2] Co-localized with Substance P (SP) in sensory C-fiber afferent nerves within the mammalian respiratory tract, NKA is released in response to various stimuli, including allergens and inflammatory mediators.[2][3] It exerts a wide range of effects on airway function, primarily through interaction with specific G protein-coupled receptors, making it a key player in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[4] While its biological functions are primarily mediated by the neurokinin-2 (NK-2) receptor, interactions with other neurokinin receptors contribute to its complex physiological profile. This document provides a comprehensive overview of the physiological effects of Neurokinin A, with a focus on its actions on airway smooth muscle (ASM), relevant signaling pathways, and established experimental protocols.

A note on formulation: In experimental settings, Neurokinin A is often supplied as a trifluoroacetate (TFA) salt. TFA is used during peptide synthesis and purification and helps to stabilize the peptide and improve its solubility. The physiological effects described herein are attributed to the Neurokinin A peptide itself.

Core Physiological Effects of Neurokinin A in the Airways

NKA's influence on the airways is multifaceted, contributing to bronchoconstriction, inflammation, and structural changes known as airway remodeling.

Bronchoconstriction

The most pronounced and extensively studied effect of NKA is the potent contraction of airway smooth muscle. In both animal and human tissues, NKA is a more powerful bronchoconstrictor than its counterpart, Substance P. This effect is predominantly mediated by the activation of NK-2 receptors located directly on ASM cells. Studies on isolated human bronchi confirm that tachykinin-induced bronchoconstriction is mainly caused by the stimulation of NK-2 receptors. However, in smaller and medium-sized human bronchi, NK-1 receptors also contribute to the contractile response. Patients with asthma exhibit heightened sensitivity to the bronchoconstrictor effects of inhaled NKA compared to healthy individuals.

Airway Hyperresponsiveness (AHR)

NKA contributes to airway hyperresponsiveness, a hallmark of asthma characterized by an exaggerated bronchoconstrictor response to various stimuli. The release of tachykinins from sensory nerves can lead to an upregulation of NK-1 and NK-2 receptors, further sensitizing the airways. In animal models, NKA has been shown to modulate hyperventilation-induced bronchoconstriction. Furthermore, interferon-gamma (IFN-γ), a cytokine involved in severe asthma, can elevate AHR by up-regulating NKA and NK-2 receptor signaling in airway smooth muscle cells.

Airway Inflammation

Tachykinins are key mediators of neurogenic inflammation. Their release can induce vasodilation, increase microvascular permeability, and attract and activate inflammatory cells. While the vascular and proinflammatory effects are largely mediated by the NK-1 receptor, NKA can engage the NK-1 receptor on immune cells like macrophages to induce the expression of pro-inflammatory genes through NF-κB activation. In animal models of chronic antigen exposure, the depletion of neurokinins leads to reduced bronchoconstriction, peribronchiolar edema, and recruitment of CD4+ T cells, suggesting that tachykinins amplify pulmonary inflammatory changes.

Airway Remodeling: Proliferation and Migration

Airway remodeling refers to structural changes in the airway wall, including an increase in ASM mass, which contributes to chronic and irreversible airflow obstruction. The role of NKA in ASM proliferation is less direct compared to Substance P. Studies in cultured rabbit ASM cells have shown that while SP elicits a dose-dependent stimulation of cell proliferation via the NK-1 receptor, NKA has little to no mitogenic effect. However, the broader tachykinin system is implicated in remodeling. For instance, NK-1 receptor antagonists can suppress the migration of ASM cells in animal models of airway remodeling, indicating a role for this pathway in the structural changes seen in chronic asthma.

Mucus Secretion

Tachykinins are also potent stimulants of mucus secretion in the airways. This effect is primarily mediated by NK-1 receptors on submucosal glands and myoepithelial cells. By promoting mucus hypersecretion, NKA can contribute to airway obstruction.

Quantitative Data Summary

The following table summarizes key quantitative findings from various studies on the effects of Neurokinin A and related tachykinins on airway smooth muscle and function.

| Parameter | Species/Model | Finding | Reference |

| NKA Concentration in Lung | Guinea Pig | 2.26 ± 1.09 pmol/g wet lung tissue. | |

| SP Concentration in Lung | Guinea Pig | 4.46 ± 1.33 pmol/g wet lung tissue (approx. 2x NKA). | |

| Bronchoconstriction (In Vivo) | Asthmatic Humans | Inhalation of 5 x 10⁻⁷ mol/ml NKA caused a mean 48% fall in specific airway conductance (sGaw). | |

| Bronchial Provocation Range | Asthmatic Humans | NKA concentrations of 3.3 x 10⁻⁹ to 1.0 x 10⁻⁶ mol/mL were used to induce bronchoconstriction. | |

| ASM Cell Proliferation (SP) | Rabbit (in vitro) | Substance P (10⁻¹⁴ to 10⁻⁴ M) induced a maximal increase in cell number to 169 ± 6.1% of control. | |